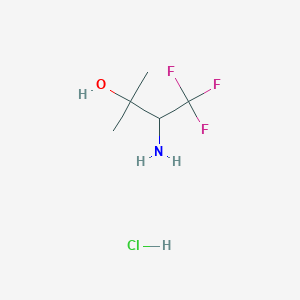

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride

Description

Properties

IUPAC Name |

3-amino-4,4,4-trifluoro-2-methylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAXJXKAUOIUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(F)(F)F)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Trifluoromethylation of Amino Alcohol Precursors

A commonly reported laboratory and industrial synthesis involves the trifluoromethylation of 3-amino-2-methyl-1-butanol using trifluoromethylating agents under controlled reaction conditions. This method typically proceeds as follows:

- Starting Material: 3-amino-2-methyl-1-butanol

- Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide, Ruppert–Prakash reagent)

- Conditions: Controlled temperature and solvent conditions to favor selective trifluoromethyl introduction at the 4-position of the butanol backbone

- Outcome: Formation of 3-amino-4,4,4-trifluoro-2-methylbutan-2-ol, often followed by conversion to the hydrochloride salt for isolation and purification.

This approach benefits from the availability of amino alcohol precursors and the direct installation of the trifluoromethyl group, which is crucial for the compound’s electronic and steric properties.

Enolate Alkylation and Amination Route (Patent Method)

A patented industrial method for related trifluorinated amino acid esters, which can be adapted for the synthesis of trifluoromethylated amino alcohols, involves:

- Step a: Formation of an alkali metal enolate from an alkyl trifluoroacetate and an alkyl acetate in the presence of an alkali metal alkoxide (Na or K).

- Step b: Direct reaction of the enolate intermediate with a primary or secondary amine in the presence of an acid catalyst to yield the trifluorinated amino ester intermediate.

- Subsequent Steps: Hydrolysis and reduction to convert esters to amino alcohols.

This method is advantageous for large-scale synthesis due to its use of inexpensive raw materials and straightforward apparatus, yielding high-purity products efficiently.

Epoxide Ring Opening with Ammonia or Amines

Another synthetic strategy involves the nucleophilic ring-opening of trifluoromethyl-substituted epoxides with ammonia or amines:

- Reagents: 2,2-bis(trifluoromethyl)oxirane or related epoxides

- Nucleophiles: Ammonia, ammonium hydroxide, or primary/secondary amines

- Conditions: Ambient temperature or mild heating; sometimes solvent-free conditions

- Products: β-amino-α-trifluoromethyl alcohols, including 3-amino-4,4,4-trifluoro-2-methylbutan-2-ol derivatives

This method allows stereocontrolled synthesis and has been shown to yield high purity β-amino trifluoromethyl alcohols in good yields (66–83% reported for related compounds).

Reduction of Trifluoromethylated Amides or Esters

In some research protocols, trifluoromethylated amides or esters are reduced to the corresponding amino alcohols using hydride reagents:

- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) with additives

- Conditions: Typically reflux in dry solvents such as dioxane or tetrahydrofuran (THF)

- Workup: Careful quenching with water and base to isolate the amino alcohol hydrochloride salt

This method is often used in multi-step syntheses where the trifluoromethylated amide intermediate is available.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct trifluoromethylation | 3-amino-2-methyl-1-butanol | Trifluoromethylating agents, controlled temp | Moderate to High | Direct introduction of CF3 group | Requires specialized reagents |

| Enolate alkylation & amination | Alkyl trifluoroacetate, alkyl acetate | Alkali metal alkoxide, amine, acid catalyst | High | Scalable, inexpensive raw materials | Multi-step, requires purification |

| Epoxide ring opening | Trifluoromethyl epoxides | Ammonia or amines, mild heating | 66–83 | Stereocontrol, good yields | Limited substrate scope |

| Reduction of amides/esters | Trifluoromethylated amides or esters | LiAlH4 or NaBH4, reflux | Moderate | Converts intermediates to amino alcohols | Sensitive reagents, hazardous |

Research Findings and Optimization Notes

- Catalyst Use: Industrial syntheses often employ catalysts to improve trifluoromethylation efficiency and selectivity, optimizing yield and purity.

- Reaction Monitoring: Techniques such as LC-MS and NMR are used to monitor reaction progress and confirm stereochemistry, especially in epoxide ring-opening methods.

- Workup Procedures: Careful quenching and extraction protocols are critical to isolate the hydrochloride salt form with high purity and yield.

- Temperature Control: Reaction temperature significantly affects product distribution, especially in epoxide opening reactions where minor byproducts can form at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted trifluoromethyl compounds.

Scientific Research Applications

Therapeutic Applications

Research indicates that 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride exhibits potential therapeutic properties:

- Anti-inflammatory Activity : The compound has been shown to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory signaling pathways. This suggests its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties, making it a candidate for pain management therapies .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also have similar effects .

Biochemistry

Biological Interactions

The compound's interactions with biological systems are under extensive study:

- Enzyme Inhibition : Its mechanism of action involves the modulation of specific enzymes and receptors, influencing various biochemical processes .

- Peptide Synthesis : It is utilized as an organic buffer in peptide synthesis due to its high yield and compatibility with various biochemical applications .

Industrial Applications

Chemical Synthesis

In industrial settings, this compound serves as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group allows for the development of specialty chemicals used in pharmaceuticals and agrochemicals .

In Vitro Studies

A notable study demonstrated the binding affinity of the compound to IRAK4, showcasing its significant inhibitory effects on pro-inflammatory cytokine production. This supports its potential as an anti-inflammatory agent .

In Vivo Studies

Animal models have indicated that administration of this compound leads to reduced symptoms associated with inflammatory conditions. These findings bolster its application in therapeutic settings aimed at managing chronic inflammation .

Mechanism of Action

The mechanism by which 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1039356-93-8

- Molecular Formula: C₅H₁₁ClF₃NO

- Molecular Weight : 193.59 g/mol

- Structure : Features a tertiary alcohol group (-OH), a trifluoromethyl (-CF₃) substituent at position 4, and a methyl group (-CH₃) at position 2. The amine group (-NH₂) is located at position 3, with a hydrochloride counterion .

Comparison with Similar Compounds

Structural Analogues of Fluorinated Amino Alcohols and Acids

Table 1: Key Compounds for Comparison

Key Differences and Research Findings

A. Structural and Physicochemical Properties

- Branching vs. Linearity: The target compound’s 2-methyl group introduces steric hindrance, reducing solubility in polar solvents compared to linear analogues like 3-amino-4,4,4-trifluorobutyric acid hydrochloride . The tertiary alcohol group enhances thermal stability (decomposition >200°C) versus secondary alcohols in compounds like (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride .

- Fluorination Pattern: Trifluoromethyl groups at position 4 (common in all listed compounds) confer lipophilicity. However, the additional trifluoromethyl group in (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride increases molecular weight by ~28%, impacting pharmacokinetics .

Commercial Availability and Pricing

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride, and how do steric effects influence yield?

- Methodological Answer : The synthesis typically involves fluorinated precursors and amine-protection strategies. For example, fluorinated ketones or esters (e.g., ethyl 3-amino-4,4,4-trifluorocrotonate) can undergo reductive amination or nucleophilic substitution. Steric hindrance from the trifluoromethyl and methyl groups necessitates optimized reaction conditions, such as using bulky bases (e.g., LDA) to minimize side reactions . Yields are sensitive to temperature (often kept below 0°C to prevent racemization) and solvent polarity (e.g., THF or DMF enhances solubility of intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry, particularly for the quaternary carbon center. For solution-phase analysis, NMR is critical due to the trifluoromethyl group’s distinct coupling patterns (e.g., splitting from adjacent protons or fluorine atoms). Chiral HPLC with a cellulose-based column can separate enantiomers, using hexane:isopropanol mobile phases .

Q. How does the compound’s fluorinated structure impact its solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The trifluoromethyl group increases hydrophobicity, reducing solubility in water (<1 mg/mL) but enhancing solubility in polar aprotic solvents like DMSO or acetonitrile. Stability studies in aqueous buffers (pH 4–8) show hydrolysis of the amine hydrochloride group at pH >7, requiring storage at 4°C under inert gas .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize diastereomer formation during synthesis?

- Methodological Answer : Computational modeling (DFT or molecular mechanics) predicts transition-state energetics to identify steric bottlenecks. For example, introducing chiral auxiliaries (e.g., Evans oxazolidinones) during amide formation can enforce stereochemical control. Experimental validation via - HOESY NMR reveals spatial proximity between fluorine and protons, guiding solvent selection to reduce dipole-dipole repulsions .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from impurities or stereochemical variability. Orthogonal methods are recommended:

- Purity : LC-MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) detects trace intermediates.

- Activity : Use enantiomerically pure samples in cell-based assays (e.g., HEK293 cells expressing target receptors) with positive controls (e.g., known OAT inhibitors) .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (Gaussian or ORCA) simulate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy at the β-carbon, making it susceptible to nucleophilic attack. Validate predictions via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like Grignard reagents) .

Q. What role does the hydrochloride counterion play in modulating the compound’s pharmacokinetics?

- Methodological Answer : The hydrochloride salt improves aqueous solubility for in vivo studies but may alter membrane permeability. Compare freebase vs. salt forms using:

- LogP : Measure via shake-flask method (octanol/water).

- Permeability : Caco-2 cell monolayers assess intestinal absorption.

- Bioavailability : Pharmacokinetic profiling in rodent models (plasma half-life, AUC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.